molecular formula C7H11BrN2O B3008102 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole CAS No. 880767-18-0

3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole

Cat. No. B3008102
CAS RN: 880767-18-0
M. Wt: 219.082
InChI Key: OHHZDAOBJWTSPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazine with various carbonyl compounds. For instance, the synthesis of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid involved a combined experimental and theoretical study, indicating the importance of both approaches in understanding the synthesis process . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was achieved by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods could potentially be adapted for the synthesis of "3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was determined using these methods, and the data were supported by density functional theory (DFT) calculations . These techniques could be applied to determine the molecular structure of "3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole" and to confirm its synthesis.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and bromination. For instance, brominated trihalomethylenones were used as precursors to synthesize different pyrazole derivatives through reactions such as cyclocondensation with hydrazine monohydrate . The reactivity of the bromine atom in the pyrazole ring, as seen in these studies, suggests that "3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole" could also participate in similar reactions, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like bromine or ethoxyethyl groups can affect these properties. For example, the crystal packing and intermolecular hydrogen bonds in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid were analyzed, which could impact the compound's solubility and melting point . These properties are crucial for the practical application of pyrazole derivatives in various industries.

Scientific Research Applications

Synthesis Precursor

3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole serves as a versatile precursor in the synthesis of various pyrazole derivatives. A study by Martins et al. (2013) demonstrated its use in the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and other derivatives through cyclocondensation reactions and nucleophilic substitution reactions. These methods provided a straightforward approach to synthesize a range of pyrazole compounds with moderate to good yields (Martins et al., 2013).

Biological Activities

3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole derivatives have been explored for various biological activities. For instance, Zhu et al. (2014) synthesized a series of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which were evaluated for insecticidal and fungicidal activities. These studies offer insights into the potential use of these compounds in agricultural and pest control applications (Zhu et al., 2014).

Structural and Tautomerism Studies

The structural properties and tautomerism of 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole derivatives have been a subject of research as well. Trofimenko et al. (2007) investigated the tautomerism in solid state and solution of various 4-bromo-1H-pyrazoles, which is crucial for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Trofimenko et al., 2007).

Catalysis and Synthesis

In the field of catalysis and synthesis, derivatives of 3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole have been used in various chemical transformations. For example, Vafajoo et al. (2015) described the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives using an electro-catalyzed multicomponent transformation. This demonstrates the utility of such compounds in facilitating complex organic reactions (Vafajoo et al., 2015).

Safety and Hazards

“3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole” is classified as a dangerous substance. The hazard statements associated with it are H301, H311, and H331 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

3-bromo-1-(1-ethoxyethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-3-11-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHZDAOBJWTSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole

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